molecular formula C24H16FNO4 B15209061 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 651030-65-8

4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate

Cat. No.: B15209061
CAS No.: 651030-65-8
M. Wt: 401.4 g/mol
InChI Key: ZZVVXRYBTIRWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a combination of fluoro, formyl, methoxy, isoquinolinyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluoro and Formyl Groups: The fluoro and formyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using fluorinating agents like Selectfluor, while formylation can be done using Vilsmeier-Haack reaction.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Benzoate Ester Formation: The final step involves esterification, where the isoquinoline derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(4-Fluoro-3-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.

    Reduction: 4-(4-Fluoro-3-hydroxymethylphenyl)-1-methoxyisoquinolin-5-yl benzoate.

    Substitution: 4-(4-Methoxy-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate.

Scientific Research Applications

4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and formyl groups can enhance binding affinity and selectivity towards specific targets, while the isoquinoline core can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-formylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and formyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

CAS No.

651030-65-8

Molecular Formula

C24H16FNO4

Molecular Weight

401.4 g/mol

IUPAC Name

[4-(4-fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C24H16FNO4/c1-29-23-18-8-5-9-21(30-24(28)15-6-3-2-4-7-15)22(18)19(13-26-23)16-10-11-20(25)17(12-16)14-27/h2-14H,1H3

InChI Key

ZZVVXRYBTIRWDL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.